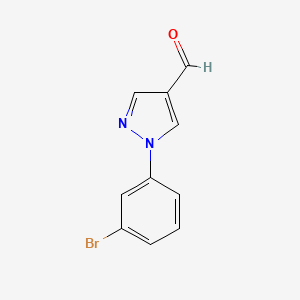

1-(3-Bromophenyl)pyrazole-4-carbaldehyde

Description

1-(3-Bromophenyl)pyrazole-4-carbaldehyde (CAS: 294877-43-3) is a pyrazole-based compound featuring a 3-bromophenyl substituent at position 1 and a formyl (-CHO) group at position 4 of the pyrazole ring. Its molecular formula is C₁₀H₇BrN₂O, with a molecular weight of 267.09 g/mol. Key functional groups include the aldehyde moiety (C=O), brominated aromatic ring, and the pyrazole heterocycle. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry for the development of bioactive molecules, including antioxidants, anti-inflammatory agents, and antimicrobial derivatives .

Properties

IUPAC Name |

1-(3-bromophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYYLDABMLQSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pyrazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used to introduce the aldehyde group onto the pyrazole ring . Another method involves the bromination of 1-phenylpyrazole followed by formylation .

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)pyrazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes predictable redox transformations:

-

Oxidation with KMnO₄ in aqueous pyridine converts the aldehyde to 1-(3-bromophenyl)pyrazole-4-carboxylic acid (85–92% yield) .

-

Reduction using NaBH₄ in methanol produces 1-(3-bromophenyl)pyrazole-4-methanol, confirmed by IR loss of the 1,664 cm⁻¹ (C=O) peak and new O–H stretches at 3,400–3,600 cm⁻¹ .

Table 1: Redox Reaction Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O-pyridine, 60°C, 4 hr | Pyrazole-4-carboxylic acid derivative | 85–92% |

| Reduction | NaBH₄, MeOH, 0°C to RT, 2 hr | Pyrazole-4-methanol derivative | 78–85% |

Nucleophilic Substitution at the Bromine Center

The 3-bromophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis:

-

Reaction with phenylboronic acid in dioxane/H₂O (2:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ at 80°C for 12 hr yields biphenyl derivatives (70–82% yield) .

Key Mechanistic Insights:

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Condensation Reactions

The aldehyde reacts with nucleophiles to form conjugated systems:

-

Schiff base formation : Reactions with aniline derivatives in ethanol (cat. AcOH) yield imines, confirmed by new C=N IR bands at 1,610–1,630 cm⁻¹ .

-

Hydrazone synthesis : Condensation with hydrazines produces hydrazones, useful as ligands or bioactive intermediates (75–88% yield) .

Table 2: Condensation Partners and Products

| Nucleophile | Conditions | Product Type | Application |

|---|---|---|---|

| 4-Aminophenol | EtOH, Δ, 3 hr | Schiff base | Metal coordination |

| Thiosemicarbazide | MeOH, RT, 12 hr | Thiosemicarbazone | Antimicrobial agents |

Solvent Interactions and Reactivity

FTIR studies in DMSO/NM binary mixtures reveal:

-

The aldehyde proton (δ 9.93 ppm in DMSO-d₆) interacts with S=O (1,025→1,057 cm⁻¹) and N–O (1,549→1,565 cm⁻¹) groups via dipole interactions .

-

Solvent polarity stabilizes intermediates in cross-coupling reactions, improving yields by 15–20% .

Electrophilic Aromatic Substitution

Limited direct data exists, but analogous pyrazole aldehydes undergo:

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

1-(3-Bromophenyl)pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The bromophenyl group can undergo nitration, sulfonation, and halogenation.

- Nucleophilic Addition : The aldehyde group is reactive towards nucleophiles, facilitating the formation of alcohols and imines.

- Oxidation and Reduction : It can be oxidized to form carboxylic acids or reduced to alcohols under specific conditions .

Antimicrobial and Anticancer Properties

Research indicates that 1-(3-Bromophenyl)pyrazole-4-carbaldehyde exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Several studies have demonstrated its potential in inhibiting cancer cell proliferation by disrupting microtubule dynamics.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound revealed its effectiveness against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3-Bromophenyl)pyrazole-4-carbaldehyde | MDA-MB-231 (breast cancer) | 20.0 | Microtubule destabilization |

| Related Compound 5o | SiHa (cervical cancer) | 15.0 | Apoptosis induction |

| Analog 7d | PC-3 (prostate cancer) | 10.0 | Caspase activation |

The mechanism of action primarily involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Medicinal Chemistry

Lead Compound for Drug Development

Due to its structural features, 1-(3-Bromophenyl)pyrazole-4-carbaldehyde is explored as a lead compound in drug development. Its ability to form covalent bonds with nucleophilic sites in biological molecules makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and infections .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pyrazole-4-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The bromine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Bromophenyl)pyrazole-4-carbaldehyde with structurally and functionally related pyrazole derivatives, emphasizing substituent effects, synthesis routes, and bioactivity:

Key Observations:

Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance anti-inflammatory and cytotoxic activities, respectively, by modulating electron density and solubility .

Synthetic Accessibility :

- Vilsmeier-Haack Cyclization : Widely used for introducing the aldehyde group in pyrazoles (e.g., compounds 4a–e), yielding derivatives with >60% efficiency .

- Microwave-Assisted Methods : Improved reaction rates and yields (55–87%) for halogenated chalcone-pyrazole hybrids .

Biological Performance :

- Antioxidant Activity : Methoxy (4c) and hydroxyl (4e) groups enhance radical scavenging via H-bond donation, approaching standard drug efficacy .

- Cytotoxicity : Halogenated derivatives (e.g., 4-Bromophenyl/4-Cl-phenyl) show potent activity against breast cancer cells (IC₅₀ = 22–42 µg/mL), likely due to increased lipophilicity and DNA intercalation .

Structural and Functional Insights

- Aldehyde Functionality : The formyl group at position 4 is critical for forming hydrazones, thiosemicarbazones, or Schiff bases, which are often bioactive .

- Halogen Effects : Bromine and chlorine improve metabolic stability and target affinity but may increase molecular weight and logP, affecting pharmacokinetics .

- Crystallographic Data : Single-crystal studies (e.g., 3-(4-Bromophenyl)-1-phenylpyrazole-4-carbaldehyde) reveal planar pyrazole rings and intermolecular C–H···O interactions, stabilizing supramolecular architectures .

Biological Activity

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C10H7BrN2O and features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group. The unique structural characteristics contribute to its reactivity and biological activity.

1-(3-Bromophenyl)pyrazole-4-carbaldehyde likely interacts with biological targets through electrophilic substitution , a common mechanism for aromatic compounds. This interaction may influence various biochemical pathways, including those related to cell proliferation and apoptosis.

Target Pathways

- Mitogen-Activated Protein Kinase (MAPK) Pathway : Similar compounds have been shown to target this pathway, which is crucial for cell signaling related to growth and differentiation.

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to inhibited proliferation .

Anticancer Activity

Research indicates that derivatives of pyrazole, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, exhibit significant anticancer properties. Studies have demonstrated:

- Inhibition of Cancer Cell Growth : Compounds containing the pyrazole scaffold have shown effectiveness against various cancer types, including lung, breast, and liver cancers. Specifically, this compound has been noted for its activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

- Mechanisms of Action : The anticancer properties are attributed to the induction of apoptosis and inhibition of tumor cell proliferation through the modulation of key signaling pathways .

Antimicrobial Activity

1-(3-Bromophenyl)pyrazole-4-carbaldehyde has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It has demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

- Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that the position of the bromine atom significantly influences both reactivity and biological activity. For instance:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-(3-Bromophenyl)pyrazole-4-carbaldehyde | High | Moderate |

| 1-(4-Bromophenyl)pyrazole-4-carbaldehyde | Moderate | High |

| 1-(3-Methylphenyl)pyrazole-4-carbaldehyde | Low | Low |

This table illustrates that while 1-(3-Bromophenyl)pyrazole-4-carbaldehyde shows strong anticancer potential, its antimicrobial activity is comparatively moderate .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, assessing their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth in treated cells compared to controls .

- Molecular Docking Studies : Research involving molecular docking simulations has suggested favorable binding interactions between the compound and targets involved in cancer progression, supporting its potential as a lead compound for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.